

"Calcium 2-oxo-3-phenylpropanoate" quality control and purity assessment

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Compound of Interest

Compound Name: *Calcium 2-oxo-3-phenylpropanoate*

Cat. No.: *B1588136*

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Technical Support Center: Calcium 2-oxo-3-phenylpropanoate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of **Calcium 2-oxo-3-phenylpropanoate**.

Frequently Asked Questions (FAQs)

Q1: What is **Calcium 2-oxo-3-phenylpropanoate** and what are its common applications?

A1: **Calcium 2-oxo-3-phenylpropanoate**, also known as calcium phenylpyruvate, is the calcium salt of phenylpyruvic acid.^[1] Its chemical formula is C₁₈H₁₄CaO₆ with a molecular weight of approximately 366.38 g/mol.^[2] It typically appears as a white or almost white crystalline powder.^[1] This compound is primarily used in the pharmaceutical industry as an intermediate in the synthesis of various drugs, particularly for metabolic disorders like phenylketonuria (PKU).^{[1][2]} It is also utilized in biochemical research to study enzyme kinetics and metabolic pathways.^{[1][3]}

Q2: What are the typical purity specifications for research-grade **Calcium 2-oxo-3-phenylpropanoate**?

A2: The purity of research-grade **Calcium 2-oxo-3-phenylpropanoate** can vary between suppliers. It is crucial to refer to the supplier's certificate of analysis for specific lot information. However, typical purity specifications are generally high, often exceeding 98%. Some suppliers may offer grades with purity greater than 99%.^[2]

Q3: How should I properly store **Calcium 2-oxo-3-phenylpropanoate**?

A3: To ensure the stability and integrity of the compound, it is recommended to store **Calcium 2-oxo-3-phenylpropanoate** in a refrigerator at 2-8°C for long-term storage.^{[1][4]} It should be kept in a tightly sealed container to protect it from moisture.

Q4: What are the key analytical techniques for assessing the quality and purity of **Calcium 2-oxo-3-phenylpropanoate**?

A4: The most common analytical techniques for quality control include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification of impurities.^{[3][4]} Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the chemical structure and identity of the compound.^{[5][6]}

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low Purity Detected by HPLC	Incomplete reaction during synthesis.	Optimize synthesis parameters such as stoichiometry, temperature, and reaction time. Consider recrystallization or other purification steps. [2]
Presence of unreacted starting materials (e.g., phenylpyruvic acid).	Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) to ensure complete conversion.	
Degradation of the compound.	Ensure proper storage conditions (2-8°C, protected from moisture). [1] [4] Avoid exposure to high temperatures or extreme pH conditions during handling and analysis. [5]	
Inconsistent HPLC Results	Improper sample preparation.	Ensure the sample is fully dissolved in a suitable solvent before injection. Use a calibrated balance for accurate weighing.
HPLC system instability.	Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Check for leaks and ensure consistent pump performance.	
Inappropriate HPLC method parameters.	Optimize the mobile phase composition, flow rate, and column temperature. The alpha-keto acid functional group and the phenyl ring allow for direct UV detection. [3]	

Unexpected Peaks in NMR Spectrum	Presence of residual solvents from synthesis.	Review the synthesis protocol and identify potential residual solvents. Use appropriate deuterated solvents for NMR analysis.
Impurities from starting materials or byproducts.	Compare the spectrum with a reference standard if available. Utilize 2D NMR techniques for complex spectra.	

Quantitative Data Summary

The following table summarizes typical purity specifications for **Calcium 2-oxo-3-phenylpropanoate** from various suppliers. Note that these are general ranges and the exact purity should be confirmed with the certificate of analysis for a specific batch.

Parameter	Specification Range	Analytical Method
Purity (Assay)	95.30% - 102.0%	HPLC
Purity	>98% or >99%	Not specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity assessment of **Calcium 2-oxo-3-phenylpropanoate**. Method optimization may be required based on the specific HPLC system and column used.

1. Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m).

- **Calcium 2-oxo-3-phenylpropanoate** reference standard and sample.

- HPLC-grade acetonitrile, water, and phosphoric acid.
- Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Mobile Phase:

- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- The analysis can be performed using an isocratic or gradient elution. A typical starting point for isocratic elution is a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v).

3. Preparation of Standard and Sample Solutions:

- Standard Solution: Accurately weigh about 10 mg of **Calcium 2-oxo-3-phenylpropanoate** reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask. Dilute to volume.
- Sample Solution: Prepare the sample solution in the same manner as the standard solution.
- Filter both solutions through a 0.45 µm syringe filter before injection.

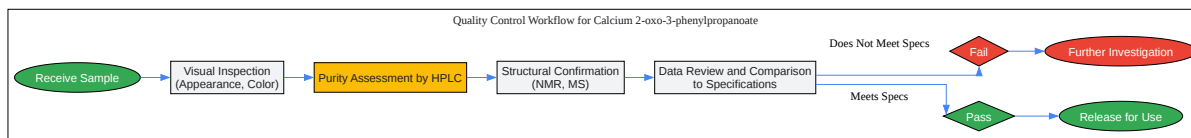
4. Chromatographic Conditions:

- Column: C18 (4.6 x 250 mm, 5 µm)
- Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% phosphoric acid in water and acetonitrile.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- UV Detection: 254 nm (The phenyl ring and alpha-keto acid group allow for UV detection).^[3]

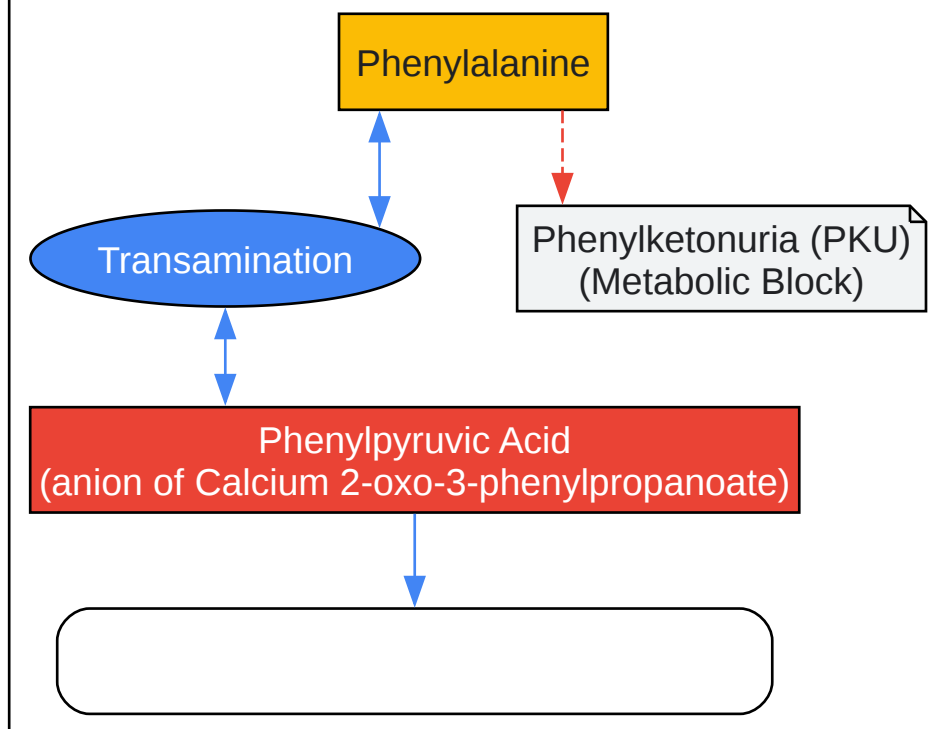
5. Analysis and Data Interpretation:

- Inject the standard and sample solutions into the HPLC system.
- Identify the peak corresponding to **Calcium 2-oxo-3-phenylpropanoate** based on the retention time of the reference standard.
- Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations



Metabolic Relevance of Calcium 2-oxo-3-phenylpropanoate



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